

# 2-Chloroquinoline-6-carboxamide: Technical Profile & Synthesis Guide

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## Compound of Interest

Compound Name: 2-Chloroquinoline-6-carboxamide

Cat. No.: B11893610

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## Executive Summary

**2-Chloroquinoline-6-carboxamide** (CAS: 1823476-06-7) is a functionalized quinoline scaffold characterized by an electrophilic "warhead" at the C2 position and a hydrogen-bond-donating amide at the C6 position.<sup>[1][2]</sup> Unlike its 4-chloro isomer (a precursor to Lenvatinib), this 2-chloro isomer is primarily utilized to synthesize mGluR1 antagonists for neuropathic pain and as a core scaffold for diverse medicinal chemistry campaigns requiring nucleophilic aromatic substitution (

) at the quinoline ring.

## Chemical Identity & Physicochemical Properties

Property	Data
Chemical Name	2-Chloroquinoline-6-carboxamide
CAS Number	1823476-06-7
Molecular Formula	
Molecular Weight	206.63 g/mol
Structure	Quinoline ring, 2-Cl, 6-
Physical State	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in Water
Predicted pKa	~13.5 (Amide NH), ~1.5 (Quinoline N)
Melting Point	>200°C (Predicted based on carboxylic acid precursor MP >280°C)

## Synthetic Pathways & Production

The synthesis of **2-chloroquinoline-6-carboxamide** requires careful orchestration to prevent the dehydration of the primary amide to a nitrile, a common side reaction when using phosphoryl chloride ( ).

### Method A: The Carboxylic Acid Route (High Fidelity)

This route is recommended for laboratory-scale synthesis to ensure high purity and functional group integrity. It proceeds via the stable intermediate 2-chloroquinoline-6-carboxylic acid.<sup>[1]</sup>

Protocol:

- Chlorination: Convert 2-oxo-1,2-dihydroquinoline-6-carboxylic acid to 2-chloroquinoline-6-carboxylic acid using (Reflux, 2-4h).

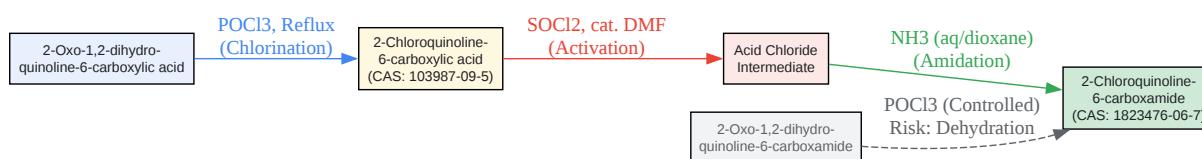
- Note: The carboxylic acid group survives these conditions better than the amide.
- Activation: React the isolated 2-chloro-acid with Thionyl Chloride ( ) in catalytic DMF/DCM to generate the acid chloride.
- Amidation: Treat the acid chloride with aqueous ammonia ( ) or ammonia in dioxane at 0°C to yield **2-chloroquinoline-6-carboxamide**.<sup>[1]</sup>

## Method B: Direct Chlorination (Industrial/Scale-Up)

Direct chlorination of 2-oxo-1,2-dihydroquinoline-6-carboxamide is possible but requires strict temperature control to avoid nitrile formation.<sup>[1]</sup>

- Reagents: , catalytic DMF.
- Conditions: 80-100°C. Monitoring by HPLC is critical to stop the reaction before significant dehydration occurs.<sup>[1]</sup>

## Synthesis Workflow Visualization



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Figure 1: Step-wise synthetic pathway prioritizing the stability of the amide group.

## Reactivity Profile & "Warhead" Mechanics

The 2-chloro substituent acts as a leaving group for Nucleophilic Aromatic Substitution (

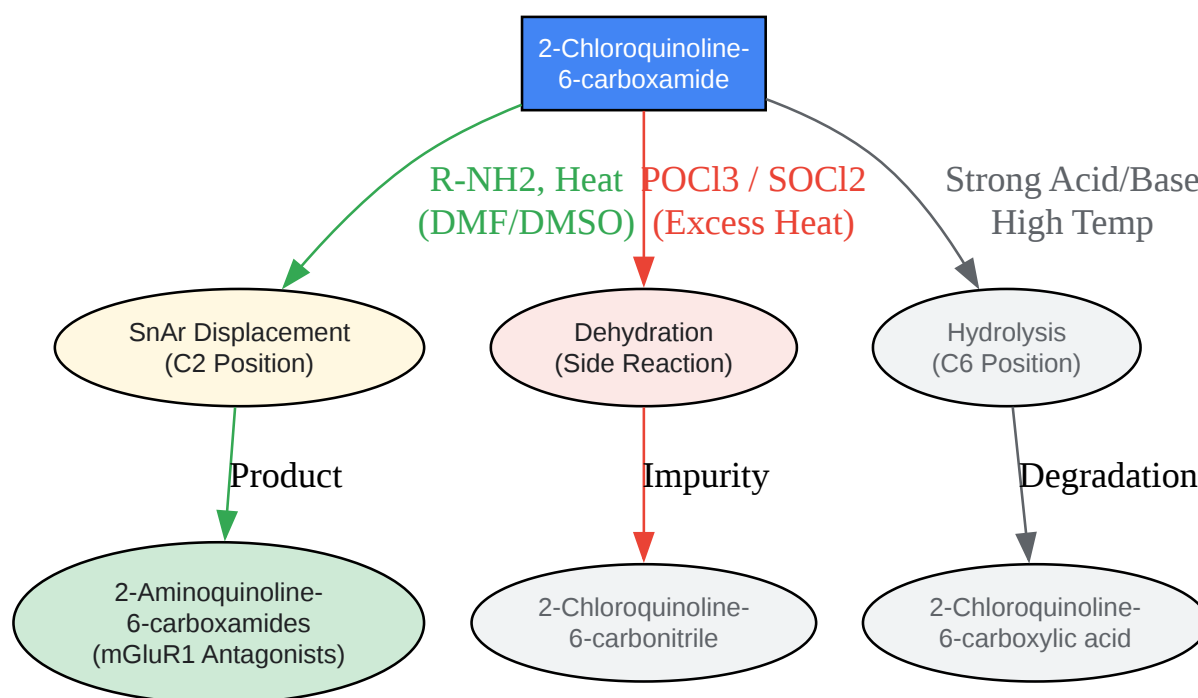
). While less reactive than the 4-chloro position, the 2-chloro position in quinolines is sufficiently electrophilic, especially when activated by protonation of the quinoline nitrogen in acidic media or by using high-boiling solvents.[1]

Primary Reaction:

Displacement

- Nucleophiles: Primary amines, secondary amines, thiols, and alkoxides.
- Mechanism: The nucleophile attacks C2, forming a Meisenheimer-like complex stabilized by the ring nitrogen, followed by the elimination of chloride.
- Conditions: Typically requires heat (80-120°C) in polar aprotic solvents (DMF, DMSO, NMP) or microwave irradiation. Acid catalysis (e.g., HCl in dioxane) can accelerate the reaction with amines.

## Reactivity Logic Diagram



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Figure 2: Reactivity map highlighting the primary synthetic utility (SnAr) and potential degradation pathways.

## Applications in Drug Discovery

### A. mGluR1 Antagonists (Neuropathic Pain)

Research indicates that 2-substituted quinoline-6-carboxamides are potent antagonists of the metabotropic glutamate receptor subtype 1 (mGluR1).[1]

- Mechanism: The 2-chloro group is displaced by specific amines (e.g., cyclic amines, substituted anilines) to create a library of 2-aminoquinoline derivatives.
- SAR Insight: The 6-carboxamide moiety is crucial for hydrogen bonding within the receptor pocket, mimicking the glutamate binding mode or allosteric sites.

### B. Differentiation from Lenvatinib Intermediates

It is critical to distinguish this compound from 4-chloro-7-methoxyquinoline-6-carboxamide, the key intermediate for Lenvatinib (Lenvima).[1]

- 2-Chloro (This Topic): Used for mGluR1, diverse library generation.
- 4-Chloro (Lenvatinib): Used for VEGFR/FGFR inhibition.[1][3]
- Advisory: Do not interchange these isomers; their biological targets and reactivity profiles (C2 vs C4) are distinct.

## Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- GHS Signal: Warning.
- Handling:
  - Use in a fume hood to avoid inhalation of dust.
  - Wear nitrile gloves and safety glasses.

- Incompatibility: Reacts violently with strong oxidizers. Avoid moisture (hydrolysis risk over long storage).
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

## References

- Chem & Pharm Bulletin. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists. Retrieved from [[Link](#)]
- European Patent Office. (2017). EP 3134408 B1: Factor XIa Inhibitors (Example 113: Synthesis of 2-oxo-1,2-dihydroquinoline-6-carboxamide).
- Watson International. (n.d.). 2-Chloroquinoline-6-carboxylic acid (Precursor Data). Retrieved from [[Link](#)]

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## Sources

- 1. [1378260-39-9|4-Chloroquinoline-6-carboxamide|BLD Pharm \[bldpharm.com\]](#)
- 2. [100859-84-5|2-Chloroisonicotinamide|BLD Pharm \[bldpharm.com\]](#)
- 3. [Lenvatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards \[daicelpharmastandards.com\]](#)
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